4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile

Lipophilicity Drug Design ADME Properties

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile (CAS 1823913-91-2) is a bicyclic tetrahydroquinoline building block featuring a 6-position nitrile and a gem-dimethyl group at the 4-position. With a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol, it is primarily sourced at research purities of 97–98%.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B8095633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1(CCNC2=C1C=C(C=C2)C#N)C
InChIInChI=1S/C12H14N2/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7,14H,5-6H2,1-2H3
InChIKeyCBQNGYUHZWPBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile: Core Properties for Procurement Screening


4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile (CAS 1823913-91-2) is a bicyclic tetrahydroquinoline building block featuring a 6-position nitrile and a gem-dimethyl group at the 4-position. With a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol, it is primarily sourced at research purities of 97–98% . The compound's calculated logP is 2.9, indicating moderate lipophilicity suitable for membrane permeability considerations in drug discovery contexts .

Why 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile Cannot Be Replaced by Unsubstituted 6-Cyanotetrahydroquinoline


Generic substitution with the simpler 1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1) is not scientifically equivalent. The 4,4-dimethyl substitution fundamentally alters the molecule's lipophilicity (ΔLogP ≈ +0.85) and steric bulk, which can critically influence binding pocket occupation, metabolic stability, and downstream synthetic reactivity . Replacing the gem-dimethyl analog with an unsubstituted core without re-optimizing a synthetic pathway or pharmacological model risks divergent solubility profiles and conformational preferences, invalidating structure-activity relationship (SAR) assumptions [1].

Quantified Differentiation: 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted 6-Cyanotetrahydroquinoline Core

The 4,4-dimethyl substitution significantly increases the compound's lipophilicity relative to the unsubstituted 1,2,3,4-tetrahydroquinoline-6-carbonitrile. The calculated XlogP for the target compound is 2.9, compared to a reported LogP of 2.05 for the parent scaffold, representing a calculated ΔLogP of +0.85 . This difference is pivotal for tuning a molecule's ability to passively permeate biological membranes.

Lipophilicity Drug Design ADME Properties

Markedly Lower Melting Point Compared to the Unsubstituted Analog

The procurement-relevant melting point of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile is reported as approximately 56 °C, in contrast to 77–79 °C for the 4-unsubstituted 1,2,3,4-tetrahydroquinoline-6-carbonitrile . This 21–23 °C depression greatly simplifies melt-processing, dissolution, and liquid handling in laboratory settings.

Physicochemical Properties Formulation Handling

Increased Molecular Weight and Topological Complexity Influence Pharmacophore Modeling

The presence of the gem-dimethyl group increases the molecular weight from 158.20 g/mol (1,2,3,4-tetrahydroquinoline-6-carbonitrile) to 186.25 g/mol, an increase of 28.05 Da . This is coupled with a marked increase in structural complexity (complexity score 261) and altered polar surface area (35.8 Ų), which can influence protein binding entropy and selectivity profiles in medicinal chemistry campaigns [1].

Medicinal Chemistry Molecular Modeling Fragment-Based Design

Validated Utility as a Privileged Scaffold in Metabolic Disease Patents

The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline core is explicitly claimed and exemplified as a preferred cyclic tail in multiple patent families targeting AMP-activated protein kinase (AMPK) for the treatment of obesity and type-2 diabetes [1][2]. These patents detail specific biological activity ranges for compounds incorporating this core, providing a defensible intellectual property landscape for derivative synthesis. In contrast, the simpler 1,2,3,4-tetrahydroquinoline core appears less frequently as a preferred scaffold in analogous filings.

AMPK Activators Diabetes Patent Prior Art

Application Scenarios for 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile in R&D Procurement


Late-Stage Lead Optimization for AMPK Activators

The 4,4-dimethyl core is a key structural motif in patented AMPK activators for metabolic disease [1]. Researchers can use this building block to explore SAR around the gem-dimethyl region, where lipophilic modulation (ΔLogP +0.85 vs. unsubstituted core) is expected to fine-tune potency and metabolic stability. Procuring this specific intermediate avoids multi-step synthesis of the dimethylated core.

Fragment-Based Drug Design Requiring Enhanced Lipophilicity

For projects targeting intracellular or CNS-penetrant targets, the increased logP (2.9 vs. 2.05) makes this compound a preferred starting point over the parent 6-cyano-tetrahydroquinoline. The nitrile group also serves as a versatile synthetic handle for further diversification, such as conversion to amides or tetrazoles .

Synthesis of PPARα/γ Dual Agonists

The dimethyltetrahydroquinoline scaffold is validated in peer-reviewed literature as a cyclic tail for PPARα/γ agonists with demonstrated in vivo efficacy in ob/ob mice models [2]. Using the 6-carbonitrile variant allows for direct installation of the nitrile head group or its subsequent modification, providing a straightforward path to biologically active analogs with significant serum triglyceride and glucose lowering effects.

Physicochemical Property Screening for Pre-formulation

The compound's distinct melting point (~56 °C) and moderate lipophilicity profile offer a readily measurable benchmark for solid-state characterization and solubility assays. Compared to the higher-melting parent analog (77–79 °C), this building block presents more favorable handling properties for automated liquid-handling systems and high-throughput experimentation .

Quote Request

Request a Quote for 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.